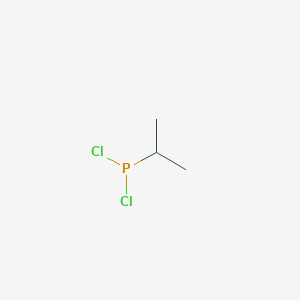

Dichloroisopropylphosphine

Description

Significance of Organophosphorus Compounds in Modern Chemistry

Organophosphorus compounds, a class of organic molecules containing a carbon-phosphorus bond, are integral to numerous scientific disciplines. taylorandfrancis.com Their unique chemical properties, such as variable oxidation states, multivalency, and metal-binding capabilities, make them exceptionally versatile. nih.gov In medicinal chemistry, organophosphorus compounds are crucial in drug research, with some serving as antiviral agents and treatments for bone-related diseases. jelsciences.com They are also fundamental in the development of new synthetic methods and as ligands in catalysis. nih.gov The broad and growing applications of organophosphorus chemistry underscore its vibrant and continually expanding role in science. nih.govmdpi.com

Historical Context and Evolution of Dichloroisopropylphosphine Research

The journey of this compound is intrinsically linked to the broader history of organophosphorus chemistry. A pivotal moment came in the early 20th century with the development of Grignard reagents, which provided a new method for creating carbon-phosphorus bonds. The synthesis of this compound is commonly achieved through the reaction of phosphorus trichloride with isopropylmagnesium chloride, a Grignard reagent. This method allows for the specific introduction of an isopropyl group onto the phosphorus atom, while retaining reactive chlorine atoms for further chemical transformations.

Current Research Landscape and Academic Relevance of this compound

This compound is a key building block in the synthesis of a wide array of other organophosphorus compounds. Its reactivity allows for its use in the preparation of phosphine derivatives and phosphinites, which are valuable as ligands in transition metal-catalyzed reactions like the Suzuki-Miyaura and Heck reactions. Current research continues to explore its utility in synthesizing novel compounds. For instance, it has been used to create transient cationic alkyl phosphinidene complexes, which exhibit unique reactivity and have potential applications in bond activation reactions. acs.org It is also employed in the synthesis of phosphine-containing ferrocene ligands, which are of interest in catalysis. mdpi.comresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₃H₇Cl₂P |

| Molecular Weight | 144.97 g/mol |

| Appearance | Colorless to light yellow liquid lookchem.com |

| Density | 1.176 g/mL at 25 °C chemsrc.com |

| Boiling Point | 129.9 °C at 760 mmHg chemsrc.comlookchem.com |

| Refractive Index | n20/D 1.489 chemsrc.com |

| CAS Number | 25235-15-8 chemsrc.com |

Propriétés

IUPAC Name |

dichloro(propan-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl2P/c1-3(2)6(4)5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMMTQDEKKQXAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336776 | |

| Record name | Dichloroisopropylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25235-15-8 | |

| Record name | Dichloroisopropylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloroisopropylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Dichloroisopropylphosphine and Its Precursors

Established Synthetic Routes for Dichloroisopropylphosphine

The primary methods for synthesizing this compound can be broadly categorized into nucleophilic substitution reactions and electrophilic alkylation of phosphorus trihalides. Each approach offers distinct advantages and is chosen based on factors such as desired purity, scale, and available starting materials.

Nucleophilic Substitution Reactions: General Principles and Applications

Nucleophilic substitution reactions are a cornerstone of organophosphorus synthesis. In the context of this compound synthesis, a nucleophile, typically a carbanion equivalent, attacks the electrophilic phosphorus center of a phosphorus trihalide, displacing a halide ion. The general principle involves the formation of a new carbon-phosphorus bond.

The most common and well-established method for preparing this compound is through the reaction of phosphorus trichloride (PCl₃) with isopropylmagnesium chloride, a Grignard reagent. This method is favored for its efficiency and the ability to produce a high-purity product. The reaction involves the nucleophilic attack of the isopropyl group from the Grignard reagent on the phosphorus atom of PCl₃, leading to the substitution of a chlorine atom.

The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis or oxidation of the reactants and products. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly used to stabilize the Grignard reagent. google.com Controlling the stoichiometry is crucial to favor the formation of the desired this compound over di- or tri-substituted products. The reaction temperature is often kept low, between -25°C and -30°C, to manage the exothermic nature of the reaction and minimize side reactions. orgsyn.org After the reaction, the byproduct, magnesium chloride, is removed by filtration. The final product is then purified by vacuum distillation. Yields for this reaction are typically in the range of 55-60%. google.comorgsyn.org The use of THF as a solvent has been shown to potentially increase the reaction rate and yield. google.com

It is essential to use isopropylmagnesium chloride rather than the bromide or iodide, as halogen exchange reactions can occur, leading to the formation of bromodiisopropylphosphine or other halogenated phosphines. orgsyn.org

Reaction Parameters for Grignard Synthesis

| Parameter | Conditions |

|---|---|

| Reagents | Phosphorus trichloride, Isopropylmagnesium chloride |

| Solvent | Diethyl ether or Tetrahydrofuran (THF) |

| Atmosphere | Inert (Nitrogen or Argon) |

| Temperature | -30°C to -25°C |

| Purification | Vacuum Distillation |

| Typical Yield | 55-60% |

An alternative nucleophilic substitution route involves the reaction of isopropylphosphine with a chlorinating agent. In this process, the phosphorus atom of isopropylphosphine acts as the nucleophile, attacking the electrophilic chlorine source. Common chlorinating agents for this transformation include molecular chlorine (Cl₂) or phosphorus trichloride (PCl₃). thieme-connect.de

This reaction must be carried out under anhydrous conditions to prevent unwanted side reactions. The choice of solvent, such as dichloromethane or toluene, and careful control of the reaction temperature, often between 0–5°C, are critical for optimizing the yield and controlling the exothermicity of the reaction. Following the reaction, purification is typically achieved through vacuum distillation to separate the this compound from byproducts like hydrogen chloride (HCl) and any unreacted starting materials.

Reaction of Phosphorus Trichloride with Isopropylmagnesium Chloride (Grignard Reagent)

Electrophilic Alkylation of Phosphorus Trihalides

Electrophilic alkylation provides another strategic approach to the synthesis of this compound. This method involves the reaction of a phosphorus trihalide with an alkyl halide in the presence of a Lewis acid, which facilitates the formation of a key intermediate.

In this method, an alkyl halide, such as isopropyl chloride, reacts with a phosphorus trihalide like phosphorus trichloride in the presence of a strong Lewis acid, typically aluminum trichloride (AlCl₃). thieme-connect.de This reaction leads to the formation of an alkyl(trihalo)phosphonium aluminate complex, for instance, isopropyltrichlorophosphonium tetrachloroaluminate ([i-PrPCl₃]⁺[AlCl₄]⁻). thieme-connect.de The formation of this intermediate is a critical step, setting the stage for the subsequent reduction to the desired product.

Once the alkyl(trihalo)phosphonium aluminate complex is formed, the next step is its reduction to liberate the this compound. thieme-connect.de Various reducing agents can be employed for this purpose. For example, the complex can be reduced using aluminum dust. thieme-connect.de Another approach involves reacting the aluminate complex with triphenylphosphine, which facilitates the liberation of this compound, yielding a reported 72% of the product. thieme-connect.delookchem.com This strategy demonstrates the versatility of the electrophilic alkylation route in preparing dichlorophosphines.

Formation of Alkyl(trihalo)phosphonium Aluminates

Metal-Exchanged Organometallic Precursors in Synthesis

The standard synthesis of this compound often employs a Grignard reagent, such as isopropylmagnesium chloride, with phosphorus trichloride. However, the high reactivity of Grignard reagents can sometimes lead to the formation of byproducts. To enhance selectivity, metal-exchange methodologies are employed to create less reactive organometallic precursors. thieme-connect.de This involves an in-situ transmetalation, typically converting a highly reactive organolithium or Grignard reagent into a more moderate organozinc or organocadmium species before its reaction with a phosphorus halide. thieme-connect.de

Table 1: Comparison of Direct Grignard and Metal-Exchanged Methods

| Feature | Direct Grignard Reagent Method | Metal-Exchanged Reagent Method |

|---|---|---|

| Primary Reagent | Isopropylmagnesium chloride | Diisopropylzinc (formed in-situ) |

| Reactivity | High | Moderate |

| Selectivity | Can lead to over-alkylation (triisopropylphosphine) | Higher selectivity for the mono-alkylated product |

| Yield | Generally high for sterically hindered groups | Can be lower due to the additional step thieme-connect.de |

| Typical Conditions | Low temperatures (-48°C) in ether solvents thieme-connect.de | In-situ formation followed by reaction with PCl₃ thieme-connect.de |

Synthetic Strategies for this compound Derivatives and Analogs

This compound serves as a versatile building block for a wide array of more complex organophosphorus compounds, including phosphido complexes and other phosphine derivatives.

This compound is a key reagent in the synthesis of metal phosphido complexes. These reactions typically involve the nucleophilic substitution of one of the chloride atoms by an anionic metal complex. A notable example is the preparation of the chlorophosphido complex [CpMo(CO)₃{P(Cl)i-Pr}] (where Cp is pentamethylcyclopentadienyl). acs.org

In this synthesis, a solution of Li[Cp*Mo(CO)₃] is added to this compound in tetrahydrofuran (THF) at very low temperatures (e.g., -80 °C). acs.org The anionic molybdenum center displaces one chloride ligand on the phosphorus atom to form the Mo-P bond. This resulting phosphido complex can then be used to generate transient cationic phosphinidene complexes, which are highly reactive species capable of undergoing cycloadditions or C-H activation. acs.org

An alternative, more cost-effective route to the same phosphido complex avoids the direct use of this compound by starting with a dichlorophosphido complex, [Cp*Mo(CO)₃PCl₂], and reacting it with diisopropyzinc (Zn(i-Pr)₂). acs.org

While this compound is a common starting material, its bromo- or iodo-analogs are also valuable in synthesis. Halogen exchange reactions provide a direct pathway for converting dichlorophosphines into other dihalophosphines. This method involves treating the dichlorophosphine with a source of a heavier halogen. thieme-connect.de

For example, although not specific to the isopropyl derivative, research on related compounds shows that dichloro(ethyl)phosphine can be converted to diiodo(ethyl)phosphine in high yield by reacting it with lithium iodide (LiI) in benzene. thieme-connect.de This type of transformation is an equilibrium process, and the desired product can often be isolated by distillation. Such reactions are crucial for accessing a wider range of phosphine precursors with different leaving group abilities for subsequent nucleophilic substitution reactions. ucl.ac.uk

Reductive trichlorosilylation is a method used to synthesize silylphosphanes from dichlorophosphanes. A modern approach employs a combination of trichlorosilane (HSiCl₃) and a tertiary amine like triethylamine (NEt₃) as the reducing system. researchgate.netacs.org This system offers milder reaction conditions compared to alternatives like hexachlorodisilane (Si₂Cl₆). researchgate.net

Research has shown that various alkyldichlorophosphanes, including dichloro(isopropyl)phosphine, react with the trichlorosilane/triethylamine system to yield bis(trichlorosilyl)phosphanes of the type RP(SiCl₃)₂. researchgate.net The reaction proceeds via the reduction of the P-Cl bonds and subsequent formation of P-Si bonds. These resulting silylphosphanes are important precursors for further synthetic transformations, such as the synthesis of phosphaalkenes. researchgate.net

Table 2: Products from Reductive Trichlorosilylation of RPCl₂

| R Group (in RPCl₂) | Product with HSiCl₃/NEt₃ | Reference |

|---|---|---|

| tBu | tBuP(SiCl₃)₂ | researchgate.net |

| iPr₂N | iPr₂NP(SiCl₃)₂ | researchgate.net |

| iPr | iPrP(SiCl₃)₂ | researchgate.net |

Derivatization through Halogen Exchange Reactions

Process Optimization and Industrial Scale Production Considerations for this compound Synthesis

The industrial-scale synthesis of this compound is based on the same fundamental Grignard chemistry used in the laboratory but requires significant process optimization to ensure safety, consistency, and efficiency.

Key considerations for large-scale production include:

Automated Process Control : Automated systems are implemented for precise control over reagent feed rates, reaction temperature, and maintenance of a strict inert atmosphere (typically nitrogen or argon). This minimizes side reactions and ensures product consistency.

Heat Management : The reaction is exothermic, and effective heat exchange systems are critical to maintain the optimal temperature range and prevent runaway reactions.

Purification : On an industrial scale, purification is achieved through fractional distillation under reduced pressure. This allows for the efficient separation of the this compound from the solvent, unreacted phosphorus trichloride, and any high-boiling byproducts.

Materials Handling and Safety : Due to the compound's high reactivity with water and moisture, which results in the violent release of hydrochloric acid, stringent protocols for moisture exclusion are essential. fishersci.com This includes using dry solvents and reagents and performing all transfers within a closed system. fishersci.com

Considerations for Handling and Storage under Inert Conditions in Synthetic Research

The high reactivity of this compound mandates specialized handling and storage procedures to maintain its purity and ensure safety. The compound is sensitive to both moisture and atmospheric oxygen. fishersci.com

Inert Atmosphere : All manipulations must be carried out under a dry, inert atmosphere, such as argon or nitrogen. fishersci.com This is typically achieved using a Schlenk line (a double-manifold system) or an inert-atmosphere glove box. mit.edu

Specialized Glassware and Containers : Standard laboratory glassware must be thoroughly dried in an oven and cooled under vacuum or an inert gas stream before use. For storage, reagents are often supplied in specialized containers like Aldrich's Sure/Seal™ bottles, which feature a septum-capped side-arm that allows for the removal of the liquid via syringe or cannula without exposing the contents to the atmosphere. mit.edu

Transfer Techniques : Transfers should be performed using gas-tight syringes or double-tipped needles (cannulas) to move the liquid from one sealed vessel to another under a positive pressure of inert gas. mit.edu

Storage Conditions : Containers should be stored in a cool, dry, well-ventilated area designated for reactive chemicals, away from incompatible materials like oxidizing agents. fishersci.com The storage area should be clearly marked, and containers should be dated upon opening.

Table 3: Summary of Handling and Storage Protocols

| Aspect | Recommended Procedure | Rationale |

|---|---|---|

| Atmosphere | Dry Argon or Nitrogen | Prevents violent hydrolysis and oxidation fishersci.com |

| Equipment | Schlenk line or Glove Box | Excludes atmospheric moisture and oxygen mit.edu |

| Storage | Sealed containers (e.g., Sure/Seal™ bottles) in a cool, dry place | Maintains integrity and prevents degradation fishersci.com |

| Transfers | Gas-tight syringes or cannulas | Prevents exposure to air during manipulation mit.edu |

| Personal Protective Equipment | Flame-resistant lab coat, safety goggles/face shield, compatible gloves | Protects against splashes and potential ignition mit.edu |

Q & A

Q. What are the optimized synthetic routes for Dichloroisopropylphosphine (C₃H₇Cl₂P)?

this compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting isopropylphosphine with chlorinating agents (e.g., Cl₂ or PCl₃) under anhydrous conditions . Reaction parameters such as temperature (often maintained at 0–5°C to control exothermicity) and solvent choice (e.g., dichloromethane or toluene) significantly influence yield. Purification is achieved through vacuum distillation to isolate the product from by-products like HCl or unreacted reagents .

Q. How can researchers characterize the purity and structure of this compound?

Key analytical methods include:

- ³¹P NMR spectroscopy : A singlet near δ 100–120 ppm confirms the phosphorus environment .

- Mass spectrometry (MS) : Molecular ion peaks at m/z 144.97 (M⁺) align with the compound’s molecular weight .

- Elemental analysis : Validates stoichiometry (C: ~25%, H: ~4.9%, Cl: ~48.9%, P: ~21.2%) .

- X-ray crystallography : For crystalline derivatives, this resolves bond angles and coordination geometry .

Q. What are the common reaction pathways involving this compound?

The compound primarily participates in:

- Nucleophilic substitution : The chloride groups are replaced by alcohols or amines to form phosphine oxides or phosphonamidates .

- Reduction : Using LiAlH₄ yields secondary phosphines (e.g., isopropylphosphine) .

- Oxidation : Reacts with O₂ or H₂O₂ to form phosphinic acids, requiring inert atmospheres to prevent premature oxidation .

Advanced Research Questions

Q. How do steric and electronic effects influence this compound’s reactivity in transition-metal catalysis?

The isopropyl group induces steric hindrance, limiting ligand coordination to metal centers (e.g., Pd or Rh). Computational studies (DFT) reveal that electron-donating effects from the phosphine enhance metal-ligand bond strength, affecting catalytic turnover in hydroformylation or cross-coupling reactions . Experimental validation involves comparing reaction rates with bulkier analogues (e.g., tert-butylphosphines) .

Q. What strategies mitigate air and moisture sensitivity during handling?

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

Discrepancies in reaction yields or selectivity often arise from:

- Trace moisture : Even ppm-level H₂O accelerates hydrolysis, altering product profiles. Karl Fischer titration ensures solvent dryness .

- Impurity profiles : By-products like HCl or phosphine oxides can act as catalysts/poisons. GC-MS or HPLC-MS identifies impurities .

- Solvent effects : Polar aprotic solvents (e.g., THF) vs. non-polar (e.g., hexane) alter reaction kinetics. Systematic solvent screens are recommended .

Q. What computational methods model this compound’s electronic structure for reaction prediction?

- DFT calculations : Gaussian or ORCA software optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular dynamics (MD) : Simulates solvation effects and transition states in substitution reactions .

- QSPR models : Relate substituent effects (e.g., Hammett σ parameters) to reaction outcomes .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.